- Preparation of atorvastatin, United States, , ,
Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)

95061-46-4 structure
Nome del prodotto:(R)-1,1,2-Triphenylethane-1,2-diol
Numero CAS:95061-46-4
MF:C20H18O2
MW:290.355725765228
MDL:MFCD00134424
CID:61762
PubChem ID:87577259
(R)-1,1,2-Triphenylethane-1,2-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-( )-1,1,2-Triphenylethane-1,2-diol
- (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL
- AK109101
- (R)-(+)-1,1,2-Triphenylethane-1,2-diol
- (R)-1,1,2-Triphenylethylene glycol
- O023
- AX8046990
- ST24035121
- 061T464
- (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)
- 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)
- (2R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-1,1,2-Triphenyl-1,2-ethanediol
-
- MDL: MFCD00134424
- Inchi: 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1
- Chiave InChI: GWVWUZJOQHWMFB-LJQANCHMSA-N
- Sorrisi: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O
Proprietà calcolate
- Massa esatta: 290.13100
- Massa monoisotopica: 290.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 305
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5
Proprietà sperimentali
- Colore/forma: Cristallo beige
- Densità: 1.196
- Punto di fusione: 122.0 to 130.0 deg-C
- Punto di ebollizione: 452.3 ℃ at 760 mmHg
- Punto di infiammabilità: 210°C
- Indice di rifrazione: 220 ° (C=1, EtOH)
- PSA: 40.46000
- LogP: 3.65610
- Solubilità: Non determinato
(R)-1,1,2-Triphenylethane-1,2-diol Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C
(R)-1,1,2-Triphenylethane-1,2-diol Dati doganali
- CODICE SA:2906299090
- Dati doganali:
Codice doganale cinese:
2906299090Panoramica:
2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
(R)-1,1,2-Triphenylethane-1,2-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A155244-5g |
(R)-1,1,2-Triphenyl-1,2-ethanediol |
95061-46-4 | 98% | 5g |
$34.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1499-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98.0%(GC) | 5g |
¥1680.0 | 2022-06-10 | |
Biosynth | IT58095-10 g |
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol |
95061-46-4 | 10g |
$435.50 | 2023-01-04 | ||
Chemenu | CM282385-25g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 95+% | 25g |
$447 | 2022-06-09 | |
TRC | R076540-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 5g |
$ 625.00 | 2022-06-03 | ||
TRC | R076540-2.5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 2.5g |
$ 290.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 1g |
¥176.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98% | 1g |
¥50 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98% | 5g |
¥211 | 2024-07-19 | |
BAI LING WEI Technology Co., Ltd. | J92097576-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 95+% | 1g |
¥2394 | 2023-11-24 |
(R)-1,1,2-Triphenylethane-1,2-diol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 4 h, reflux
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
- Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetatesChemische Berichte, 1988, 121(3), 397-406,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Riferimento
- Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamatesSynthesis, 2008, (18), 2905-2918,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
Riferimento
- An improved process for the preparation of atorvastatin and intermediates, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
- 1,1,2-Triphenyl-1,2-ethanediole-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- New methods of resolution of racemic diols using (S)-prolineEnantiomer, 1998, 3(1), 3-7,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux
Riferimento
- (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-)Organic Syntheses, 1995, 72, 32-7,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; reflux
Riferimento
- 2-Hydroxy-1,2,2-triphenylethyl Acetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
Riferimento
- Synthesis of N-Boc-statine and epi-statineSynthesis, 1989, (12), 951-3,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ; 15 h, 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
Riferimento
- A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketonesTetrahedron: Asymmetry, 2007, 17(23), 3244-3247,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved formsJournal of Physical Organic Chemistry, 1996, 9(1), 50-60,
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ; 20 min, rt
Riferimento
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica GelJournal of Organic Chemistry, 2005, 70(11), 4520-4523,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol
Riferimento
- Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moietyHelvetica Chimica Acta, 1987, 70(5), 1412-18,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux
Riferimento
- 2-Hydroxy-1,2,2-triphenylethyl acetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
(R)-1,1,2-Triphenylethane-1,2-diol Raw materials
- Methyl (R)-(-)-Mandelate
- (1R)-1-phenylethan-1-amine
- (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
- (βR)-β-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-α,α-diphenylbenzeneethanol
- Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-6-methyl-, 2-hydroxy-1,2,2-triphenylethyl ester, [3R-[1(S*),3R*,4S*]]-
- Ethanone,2-hydroxy-1,2,2-triphenyl-
- 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
- Carbamic acid, N,N-bis(1-methylethyl)-, (1R)-2-hydroxy-1,2,2-triphenylethyl ester
(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products
- (1R)-1-phenylethan-1-amine (3886-69-9)
- (R)-1,1,2-Triphenylethane-1,2-diol (95061-46-4)
- Boc-Sta-Oh (58521-49-6)
- (3R)-3-hydroxy-4-methylpentanoic acid (77981-87-4)
- Boc-Epi-Statine (66967-01-9)
- 11-Eicosenoic acid, 3-hydroxy-, methyl ester, [S-(Z)]- (9CI) (104802-50-8)
- 1H-Pyrrole-1-pentanoic acid, 2-(4-fluorophenyl)-β-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (βR)- (864408-78-6)
(R)-1,1,2-Triphenylethane-1,2-diol Letteratura correlata
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
5. Book reviews
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol

Purezza:99%
Quantità:5g
Prezzo ($):165.0